4,4,5,5,5-Pentafluoro-1-(4-fluorophenyl)pentane-1,3-dione
Overview
Description
4,4,5,5,5-Pentafluoro-1-(4-fluorophenyl)pentane-1,3-dione is a fluorinated organic compound that belongs to the class of β-diketones. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. It is used in various scientific research applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5,5-Pentafluoro-1-(4-fluorophenyl)pentane-1,3-dione typically involves the reaction of pentafluoroiodoethane with allyl alcohol in the presence of a catalyst such as iron acetylacetonate and 6,6’-dimethyl-2,2’-bipyridine. The reaction is carried out under an inert gas atmosphere at room temperature for 0.5 hours, followed by the addition of cesium carbonate and triisopropylsilane. The mixture is then heated to 80°C and reacted for 24 hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5,5-Pentafluoro-1-(4-fluorophenyl)pentane-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the diketone to corresponding alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Scientific Research Applications
4,4,5,5,5-Pentafluoro-1-(4-fluorophenyl)pentane-1,3-dione is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4,4,5,5,5-Pentafluoro-1-(4-fluorophenyl)pentane-1,3-dione involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in a wide range of chemical reactions. The compound can interact with enzymes and other proteins, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
4,4,5,5,5-Pentafluoro-1-pentanol: A related compound with similar fluorinated structure but different functional groups.
4,4,5,5,5-Pentafluoro-1-pentanethiol: Another fluorinated compound with a thiol group instead of a diketone.
Uniqueness
4,4,5,5,5-Pentafluoro-1-(4-fluorophenyl)pentane-1,3-dione is unique due to the presence of both fluorine atoms and a phenyl group, which impart distinct chemical properties. This combination makes it particularly useful in applications requiring high reactivity and stability.
Properties
IUPAC Name |
4,4,5,5,5-pentafluoro-1-(4-fluorophenyl)pentane-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F6O2/c12-7-3-1-6(2-4-7)8(18)5-9(19)10(13,14)11(15,16)17/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLZLYBNAGVVUJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC(=O)C(C(F)(F)F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60502131 | |
Record name | 4,4,5,5,5-Pentafluoro-1-(4-fluorophenyl)pentane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60502131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64287-12-3 | |
Record name | 4,4,5,5,5-Pentafluoro-1-(4-fluorophenyl)-1,3-pentanedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64287-12-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4,5,5,5-Pentafluoro-1-(4-fluorophenyl)pentane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60502131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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